molecular formula C22H20N2O5S2 B2950794 (Z)-4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid CAS No. 476666-47-4

(Z)-4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid

Cat. No.: B2950794
CAS No.: 476666-47-4
M. Wt: 456.53
InChI Key: LABBEOKSKNCITN-AQTBWJFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4-(4-(5-(3-Methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a synthetic compound designed for research applications. It features a rhodanine (2-thioxothiazolidin-4-one) core, a scaffold widely recognized in medicinal chemistry for its diverse biological activities . The structure is characterized by a 3-methoxybenzylidene substitution at the 5-position of the rhodanine ring and a butanamido-linked benzoic acid moiety. This molecular architecture is typical of compounds investigated for their potential to modulate various cellular pathways. The Z-configuration of the benzylidene double bond is a crucial structural feature that can influence the compound's biological activity and interaction with molecular targets. Compounds within this class have been studied for their potential research value in several areas, primarily due to the known properties of rhodanine derivatives. The mechanism of action for such molecules often involves interaction with critical cellular proteins or enzymes. The rhodanine core can act as a privileged structure for inhibiting targets like protein tyrosine phosphatases (PTPs), and the incorporation of specific substituents, such as the 3-methoxybenzylidene group, is a common strategy to enhance potency and selectivity . The extended structure, incorporating the benzoic acid group, may be designed to improve solubility or to mimic natural substrates, thereby facilitating interaction with a broader range of enzymatic targets. This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information presented is for informational purposes only and the buyer assumes full responsibility for confirming the product's identity and purity and for all subsequent research uses.

Properties

IUPAC Name

4-[4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S2/c1-29-17-5-2-4-14(12-17)13-18-20(26)24(22(30)31-18)11-3-6-19(25)23-16-9-7-15(8-10-16)21(27)28/h2,4-5,7-10,12-13H,3,6,11H2,1H3,(H,23,25)(H,27,28)/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABBEOKSKNCITN-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-(4-(5-(3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for various biological activities, including anti-inflammatory and anti-cancer properties. The structural formula can be represented as follows:

C22H24N2O4S\text{C}_{22}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

Antioxidant Activity

Research indicates that thiazolidinone derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. For instance, studies have shown that similar thiazolidinone derivatives can effectively reduce oxidative damage in cellular models .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vitro studies have shown that derivatives of thiazolidinones can significantly reduce the levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS) .

Anticancer Potential

Thiazolidinone derivatives are being investigated for their anticancer properties. The compound may inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Notably, studies have reported that related compounds can significantly reduce tumor growth in xenograft models .

Antimicrobial Activity

The biological activity of thiazolidinones also extends to antimicrobial effects. Research has indicated that such compounds possess significant antifungal and antibacterial properties, making them potential candidates for developing new antimicrobial agents .

Study 1: Hepatoprotective Effects

In a study involving BALB/c mice with Concanavalin A (ConA)-induced acute liver injury, a related thiazolidinone derivative showed a marked reduction in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating hepatoprotective effects. Histopathological evaluations confirmed the protective effects on liver tissues .

Study 2: Anticancer Activity

A study evaluated the anticancer activity of a thiazolidinone derivative against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity at low concentrations. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .

Data Tables

Biological Activity Mechanism Reference
AntioxidantScavenging of free radicals
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis
AntimicrobialInhibition of microbial growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs reported in the literature. Key differences in substitution patterns, linker groups, and terminal moieties influence their physicochemical properties and bioactivity.

Substituent Variations on the Benzylidene Ring
  • 3-Methoxybenzylidene (Target Compound) : The 3-methoxy group enhances electron-donating effects, improving membrane permeability compared to halogenated analogs .
  • 3-Fluorobenzylidene (Compound 3 from ) : Fluorine’s electronegativity strengthens dipole interactions, improving target affinity in anticancer assays .
  • Benzylidene (CAS 101439-76-3, ) : The unsubstituted benzylidene lacks electronic modulation, leading to lower bioactivity in antifungal tests compared to methoxy or halogenated derivatives .
Linker Modifications
  • Butanamido Linker (Target Compound) : The four-carbon chain balances flexibility and rigidity, optimizing interactions with hydrophobic pockets in enzymes .
  • Ethyl Linker (Compound 4c from ) : Shorter chains may restrict conformational freedom, reducing potency in antibacterial assays .
  • Propanamido Linker (PubChem CID in ) : A three-carbon linker shows intermediate activity, suggesting chain length critically affects target engagement .
Terminal Moieties
  • Benzoic Acid (Target Compound) : The carboxylic acid group improves water solubility and facilitates ionic interactions with proteins, though it may limit blood-brain barrier penetration .
  • Butanoic Acid (CAS 300826-68-0, ): Aliphatic acids increase lipophilicity, enhancing cellular uptake but reducing plasma stability .
  • Sulfonamide (Compounds 3–14 from ) : Sulfonamide-terminated analogs exhibit stronger carbonic anhydrase inhibition due to direct coordination with zinc ions .

Key Findings :

  • Halogenation (Cl, F) at the benzylidene ring improves anticancer potency but may reduce solubility .
  • Methoxy substitution balances bioactivity and pharmacokinetics, making the target compound a versatile candidate .
  • Terminal carboxylic acids (benzoic/butanoic) are critical for antibacterial efficacy, likely due to enhanced target binding .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer:
Optimization involves refining reaction conditions such as solvent choice, temperature, and catalyst use. For example:

  • Solvent Selection: Refluxing in glacial acetic acid with sodium acetate (as in ) improves condensation reactions for thiazolidinone derivatives.
  • Catalytic Efficiency: Adding triethylamine (TEA) as a base () enhances nucleophilic substitution in coupling steps.
  • Monitoring: Thin-layer chromatography (TLC) ensures real-time tracking of intermediates (e.g., benzylidene formation) .
    Post-synthesis, recrystallization from methanol or ethanol () improves purity.

Basic: What spectroscopic techniques confirm the Z-configuration of the benzylidene moiety?

Methodological Answer:

  • 1H NMR: The coupling constant (J) between the benzylidene proton and the thiazolidinone ring protons (typically J = 10–12 Hz for Z-isomers) confirms stereochemistry.
  • NOESY/ROESY: Nuclear Overhauser effects between the methoxy group and benzylidene proton further validate spatial proximity in the Z-form .
  • IR Spectroscopy: A strong C=O stretch near 1680–1700 cm⁻¹ and C=S stretch at ~1250 cm⁻¹ confirm core structural integrity .

Advanced: How to design enzyme inhibition assays to evaluate its biological activity?

Methodological Answer:

  • Target Selection: Align with prior studies on thioxothiazolidinones (), e.g., targeting α-glucosidase or tyrosine kinases.
  • Assay Protocol:
    • Use a microplate reader for high-throughput screening.
    • Pre-incubate the compound with the enzyme (e.g., 30 min at 37°C) before adding substrate.
    • Measure IC₅₀ via dose-response curves (4–6 concentrations, triplicates).
  • Controls: Include positive controls (e.g., acarbose for α-glucosidase) and DMSO vehicle controls .

Advanced: How to resolve contradictions in solubility data reported across studies?

Methodological Answer:

  • Standardized Protocols:
    • Use the shake-flask method (equilibrate compound in solvent for 24 h, filter, quantify via HPLC).
    • Control temperature (±0.5°C) and pH (buffered solutions).
  • Solvent Systems: Test polar (DMSO, methanol) and semi-polar (ethyl acetate) solvents.
  • Theoretical Alignment: Apply Hansen solubility parameters to correlate experimental data with molecular polarity ( emphasizes linking methodology to theoretical frameworks) .

Basic: What purification techniques are recommended post-synthesis?

Methodological Answer:

  • Recrystallization: Use methanol or ethanol () for high-melting-point compounds.
  • Column Chromatography: Employ silica gel with gradient elution (e.g., hexane/ethyl acetate 7:3 to 1:1).
  • HPLC: For final purity assessment, use a C18 column and acetonitrile/water mobile phase .

Advanced: How to integrate computational modeling with experimental SAR studies?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., PDB: 1XOS for kinases). Focus on hydrogen bonds between the benzoic acid moiety and active-site residues.
  • DFT Calculations: Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electrostatic potential maps and nucleophilic sites ( links to pharmacological SAR) .
  • Validation: Correlate computed binding energies (ΔG) with experimental IC₅₀ values .

Advanced: What strategies assess metabolic stability in vitro?

Methodological Answer:

  • Liver Microsome Assay:
    • Incubate compound (1–10 µM) with pooled human liver microsomes (HLM) and NADPH.
    • Sample at 0, 15, 30, 60 min; quench with acetonitrile.
    • Quantify parent compound via LC-MS/MS. Calculate half-life (t₁/₂) using first-order kinetics.
  • CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess isoform-specific interactions ( supports pharmacological profiling) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.